D-arabinose 5-phosphate

Catalog No.
S596265
CAS No.
13137-52-5
M.F
C5H11O8P
M. Wt
230.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-arabinose 5-phosphate

CAS Number

13137-52-5

Product Name

D-arabinose 5-phosphate

IUPAC Name

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1

InChI Key

PPQRONHOSHZGFQ-WDCZJNDASA-N

SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O

Synonyms

arabinose 5-phosphate, arabinose 5-phosphate, (beta-D)-isomer, arabinose 5-phosphate, di-Li salt, D-A-5-P, D-arabinose 5-phosphate

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)(O)O

Substrate for Enzyme Characterization:

D-Ara-5P acts as a substrate for specific enzymes, enabling researchers to identify, differentiate, and characterize their functions. Two notable examples include:

  • D-arabinose 5-phosphate isomerase (KdsD): This enzyme plays a crucial role in the biosynthesis of lipopolysaccharides (LPS) in certain bacteria. Studying its interaction with D-Ara-5P helps scientists understand LPS production mechanisms and develop potential targets for antibiotic development Source: National Institutes of Health, [National Center for Biotechnology Information: ].
  • 3-deoxy-D-manno-octulosonate 8-phosphate synthase (Kdo8PS): Another enzyme involved in LPS biosynthesis, Kdo8PS utilizes D-Ara-5P as a substrate. Studying this interaction sheds light on LPS pathway regulation and potential antibiotic targets Source: Sigma-Aldrich, [D-Arabinose 5-phosphate disodium salt: ].

D-arabinose 5-phosphate is a phosphorylated sugar derivative with the molecular formula C5_5H11_{11}O8_8P. It is characterized by a five-carbon structure with a phosphate group attached to the fifth carbon. This compound plays a significant role in various biochemical pathways, particularly in the synthesis of polysaccharides and lipopolysaccharides. D-arabinose 5-phosphate is considered a primary metabolite, essential for various physiological processes in living organisms, especially in bacteria where it is involved in the biosynthesis of cell wall components and capsular polysaccharides .

Involving starting materials like D-glucosamine 6-phosphate treated with reagents such as ninhydrin, followed by purification steps to isolate D-arabinose 5-phosphate .
  • Metabolic Pathways: In biological systems, D-arabinose 5-phosphate can also be produced through metabolic pathways involving other carbohydrates and phosphate donors, emphasizing its role as an intermediary metabolite .
  • D-arabinose 5-phosphate exhibits significant biological activity, particularly in microbial systems. It serves as a precursor for the biosynthesis of important polysaccharides, including lipopolysaccharides and capsular polysaccharides in bacteria such as Escherichia coli. The presence of D-arabinose 5-phosphate is critical for the structural integrity of bacterial cell walls and contributes to virulence factors by aiding in the formation of protective capsules around bacterial cells .

    Moreover, it has been implicated in metabolic regulation and signaling pathways within cells, highlighting its importance beyond mere structural roles .

    D-arabinose 5-phosphate can be synthesized through various methods:

    • Enzymatic Synthesis: One common method involves using specific enzymes such as transketolase and arabinose-5-phosphate isomerase to convert other sugar phosphates into D-arabinose 5-phosphate. This method allows for high specificity and yields .
    • Chemical Synthesis: Another approach includes

    D-arabinose 5-phosphate has several applications across various fields:

    • Biotechnology: It is utilized in recombinant DNA technology and metabolic engineering to enhance microbial production of polysaccharides.
    • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their roles in microbial virulence and cell wall synthesis.
    • Research: D-arabinose 5-phosphate serves as a valuable tool in studying metabolic pathways and enzyme functions within cells .

    Studies have shown that D-arabinose 5-phosphate interacts with various enzymes and proteins involved in carbohydrate metabolism. For instance, its role as a substrate for arabinose-5-phosphate isomerase highlights its significance in metabolic flux within the pentose phosphate pathway. Additionally, research indicates that alterations in D-arabinose 5-phosphate levels can affect bacterial growth and pathogenicity, making it a focal point for studies on bacterial metabolism and virulence factors .

    D-arabinose 5-phosphate can be compared with several structurally related compounds:

    CompoundStructureUnique Features
    D-ribulose 5-phosphateC5_5H10_{10}O8_8PCentral to the pentose phosphate pathway; more oxidized
    D-xylulose 5-phosphateC5_5H10_{10}O8_8PInvolved in similar metabolic pathways; different stereochemistry
    L-arabinoseC5_5H10_{10}O5_5Non-phosphorylated form; lacks phosphate group

    D-arabinose 5-phosphate stands out due to its phosphorylated nature, which enhances its reactivity and role as an intermediate in various biosynthetic pathways compared to its non-phosphorylated counterparts like L-arabinose. Its specific involvement in bacterial polysaccharide synthesis further distinguishes it from other similar compounds .

    Substrate Specificity of D-Arabinose 5-Phosphate Isomerase (API)

    D-arabinose 5-phosphate isomerase (API) catalyzes the reversible interconversion of D-ribulose 5-phosphate and D-arabinose 5-phosphate, a critical step in the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo) in Gram-negative bacteria. This enzyme exhibits stringent substrate specificity, exclusively recognizing these two pentose phosphates. Kinetic studies demonstrate that API does not act on structurally similar substrates such as D-glucose 6-phosphate, D-mannose 6-phosphate, or D-ribose 5-phosphate. For example, recombinant API from Clostridium tetani (CtAPI) showed no activity toward D-glucose-6-phosphate or D-mannose-6-phosphate, confirming its exclusivity for the ribulose-arabinose pair.

    The specificity arises from conserved catalytic residues, including histidines and serine/threonine-rich regions, which stabilize the transition state during isomerization. Structural analyses of API from Bacteroides fragilis reveal a tetrameric arrangement with active sites positioned at monomer interfaces, facilitating cooperative substrate binding.

    Kinetic Analysis of D-Ribulose 5-Phosphate ↔ D-Arabinose 5-Phosphate Interconversion

    API enzymes exhibit distinct kinetic profiles depending on their bacterial origin. Below is a comparative analysis of key kinetic parameters for APIs from diverse species:

    Enzyme SourceKm (D-Arabinose 5-Phosphate)Km (D-Ribulose 5-Phosphate)kcat (Arabinose → Ribulose)kcat (Ribulose → Arabinose)Keq (Ribulose/Arabinose)Optimal pH
    Escherichia coli KdsD0.61 ± 0.06 mM0.35 ± 0.08 mM157 ± 4 s⁻¹255 ± 16 s⁻¹0.50 ± 0.068.4
    E. coli KpsF0.57 ± 0.04 mM0.30 ± 0.03 mM15 ± 1 s⁻¹19 ± 2 s⁻¹0.48 ± 0.027.75
    Bacteroides fragilis Q5LIW134.54 ± 12.4 mM0.485 ± 0.18 mM253 ± 150 s⁻¹18.5 ± 1.7 s⁻¹0.487.75–9
    C. tetani CtAPI1.92 ± 0.05 mM0.70 ± 0.12 mM16.8 ± 0.2 s⁻¹10.5 ± 0.08 s⁻¹0.526–8

    Key Observations:

    • Equilibrium Constant (Keq): Values near 0.5 indicate a slight preference for D-ribulose 5-phosphate formation.
    • pH Dependence: Optimal activity ranges from pH 6.0 to 9.0, with E. coli KdsD peaking at pH 8.4 and B. fragilis Q5LIW1 active across a broader range.
    • Catalytic Efficiency: KdsD from E. coli exhibits the highest catalytic efficiency (kcat/Km ≈ 2.6 × 10⁵ M⁻¹s⁻¹), while single-domain APIs like Q5LIW1 show lower efficiency due to structural simplicity.

    Role in 3-Deoxy-D-manno-octulosonate (Kdo) Biosynthesis

    Connection to Lipopolysaccharide Assembly in Gram-Negative Bacteria

    D-arabinose 5-phosphate serves as the immediate precursor for Kdo, a critical component of lipopolysaccharide (LPS) in Gram-negative bacteria. Kdo anchors the inner core of LPS to lipid A, forming a structurally conserved region essential for membrane integrity and immune evasion. The biosynthetic pathway involves:

    • API-Catalyzed Isomerization: D-ribulose 5-phosphate → D-arabinose 5-phosphate.
    • Phosphorylation: D-arabinose 5-phosphate → D-arabinose 5-phosphate 5-phosphate (via KdsA).
    • Decarboxylation and Cyclization: Formation of Kdo 8-phosphate → Kdo.

    In Burkholderia pseudomallei, deletion of API (KdsD) disrupts LPS assembly, highlighting its indispensable role in pathogenicity. Similarly, E. coli strains lacking API require exogenous D-arabinose 5-phosphate supplementation for survival.

    Feedback Inhibition by CMP-Kdo Complexes

    CMP-Kdo, the final product of Kdo biosynthesis, regulates API activity via feedback inhibition. Structural studies of B. fragilis API reveal CMP-Kdo binding to the active site, displacing substrates and stabilizing a catalytically inactive conformation. Key findings include:

    • Inhibition Kinetics: CMP-Kdo inhibits B. fragilis API with a Ki of 1.91 ± 0.48 μM, demonstrating competitive inhibition.
    • Mechanism: The cytidine moiety of CMP-Kdo interacts with conserved histidines (His79 and His186), disrupting the catalytic network.
    • Physiological Relevance: Feedback inhibition prevents overaccumulation of Kdo, ensuring stoichiometric LPS assembly.

    Genomic Context of Arabinose Phosphate Isomerase-Encoding Operons

    The genomic organization of arabinose phosphate isomerase-encoding genes reveals sophisticated regulatory architectures that reflect their essential roles in bacterial metabolism and virulence. In Escherichia coli, multiple arabinose phosphate isomerase genes exist within distinct genomic contexts, each serving specialized cellular functions [1] [3] [5]. The primary enzyme KdsD is encoded within the kdsD gene, formerly designated yrbH, which resides in the yrb gene cluster alongside other enzymes essential for 3-deoxy-D-manno-octulosonate biosynthesis [1] [5]. This genomic arrangement reflects the coordinated regulation required for lipopolysaccharide assembly in Gram-negative bacteria.

    The glucitol operon gutAEBDMRQ represents another critical genomic context for arabinose phosphate isomerase function, where the gutQ gene encodes a secondary arabinose phosphate isomerase with 45% sequence identity to KdsD [3] [5] [12]. This operon originally evolved for d-glucitol metabolism but has acquired regulatory functions involving arabinose 5-phosphate as a signaling molecule [3] [12]. The dual functionality demonstrates the evolutionary plasticity of bacterial regulatory systems and the central importance of arabinose 5-phosphate in cellular homeostasis.

    Pathogenic Escherichia coli strains exhibit additional complexity through genomic islands containing unique arabinose phosphate isomerase variants. The c3406 gene, located within pathogenicity island metV of uropathogenic Escherichia coli CFT073, encodes a single-domain arabinose phosphate isomerase lacking the cystathionine beta-synthase domains characteristic of other family members [8] [20]. This genomic island, absent from non-pathogenic Escherichia coli K-12, contains genes c3405 through c3410 that constitute an operon involved in carbohydrate internalization and utilization [8] [20].

    Co-Localization With Sugar Transport Systems

    The spatial organization of arabinose phosphate isomerase genes demonstrates intimate association with sugar transport machinery, reflecting the metabolic integration required for efficient substrate utilization. The glucitol operon exemplifies this coordination, containing the phosphoenolpyruvate:sugar phosphotransferase system components alongside the gutQ-encoded arabinose phosphate isomerase [3] [5] [12]. The operon structure gutAEBDMRQ encodes the complete machinery for d-glucitol uptake and metabolism, with GutA providing the EIIC1 domain, GutE the EIIBC2 domains, and GutB the EIIA domain of the phosphotransferase system [5].

    Transport specificity studies reveal that arabinose 5-phosphate serves as a substrate for the hexose phosphate transport system, requiring glucose 6-phosphate for efficient induction and internalization [6] [12]. This transport mechanism involves the uhp system, where arabinose 5-phosphate functions as a high-affinity substrate despite not serving as an inducer molecule [5] [12]. The kinetic parameters demonstrate Km values of 0.32 mM for arabinose 5-phosphate transport compared to 0.13 mM for glucose 6-phosphate, indicating substantial but reduced affinity [6].

    The pathogenicity island containing c3406 includes c3408, which encodes a putative phosphotransferase system component integral to carbohydrate internalization [8] [20]. This genomic arrangement suggests coordinated regulation of arabinose phosphate isomerase activity with substrate availability, enabling rapid metabolic responses to environmental carbohydrate sources. The presence of c3407, encoding a putative beta-cystathionase, and c3409, encoding a putative antiterminator, further indicates sophisticated regulatory control over the entire operon [8] [20].

    Comparative analysis across bacterial species reveals conserved patterns of co-localization between arabinose phosphate isomerase genes and transport systems. In Bacteroides fragilis, the single arabinose phosphate isomerase gene Q5LIW1 exists within a genomic context containing orthologs of all Escherichia coli Kdo biosynthesis pathway enzymes, including KdsA, KdsB, KdsC, and WaaA [1] [4]. This conservation underscores the fundamental importance of coordinated arabinose 5-phosphate production and utilization across diverse bacterial lineages.

    Transcriptional Control Mechanisms in Pathogenic Strains

    Pathogenic bacteria employ sophisticated transcriptional control mechanisms to regulate arabinose phosphate isomerase expression in response to environmental conditions and metabolic demands. The arabinose operon regulatory system exemplifies the complexity of these control mechanisms, utilizing both positive and negative regulation through the AraC protein [28] [29] [33]. In the absence of arabinose, AraC functions as a repressor by binding to araI1 and araO2 sites, forming DNA loops that prevent transcription [28] [29]. When arabinose is present, it binds to AraC, preventing loop formation and enabling the protein to function as an activator at the araI1-araI2 binding sites [28] [29].

    The cAMP-activated global transcriptional regulator system provides additional control over arabinose-related gene expression in pathogenic strains [33]. This system operates through catabolite repression, where glucose absence leads to elevated cAMP levels that bind and activate the cAMP receptor protein [33]. The coordinated action of activated cAMP receptor protein and arabinose-bound AraC promotes RNA polymerase binding and transcription initiation [33]. This dual control mechanism ensures that arabinose metabolism occurs only when glucose is unavailable and arabinose is present.

    Quorum sensing systems in pathogenic bacteria integrate arabinose phosphate isomerase regulation with population density-dependent gene expression [30]. The LuxR-LuxI system coordinates virulence factor production with metabolic state, where arabinose 5-phosphate availability influences the expression of genes involved in biofilm formation and pathogenicity [30]. N-acylhomoserine lactone signaling molecules interact with regulatory networks controlling arabinose phosphate isomerase expression, creating feedback loops that respond to both nutritional status and cell density [30].

    Burkholderia pseudomallei demonstrates the critical role of arabinose phosphate isomerase regulation in pathogenesis through the essential KdsD enzyme [24]. Deletion of kdsD results in growth defects, loss of motility, reduced survival in macrophages, and severe attenuation in mouse models of melioidosis [24]. Suppressor mutations arising in the type IV capsular polysaccharide cluster indicate complex regulatory interactions between arabinose 5-phosphate metabolism and surface polysaccharide biosynthesis [24]. These mutations affect genes BPSL2769 through BPSL2785, including the alternative arabinose phosphate isomerase KpsF [24].

    Functional Complementation Studies

    Rescue of Arabinose Phosphate Isomerase-Deficient Escherichia coli Mutants

    Functional complementation studies using arabinose phosphate isomerase-deficient Escherichia coli mutants provide critical insights into enzyme function and evolutionary conservation. The strain TCM15, containing deletions of both kdsD and gutQ genes, serves as the primary model system for these investigations [1] [3] [5]. This double mutant exhibits an absolute requirement for exogenous arabinose 5-phosphate supplemented with glucose 6-phosphate to support lipopolysaccharide biosynthesis and cellular viability [3] [5] [17].

    The complementation mechanism requires the glucose 6-phosphate-inducible hexose phosphate transporter to internalize exogenous arabinose 5-phosphate [5] [12]. MOPS minimal medium with low inorganic phosphate concentration prevents inhibition of uhp-mediated transport, enabling efficient arabinose 5-phosphate uptake [5]. The dual requirement for both arabinose 5-phosphate and glucose 6-phosphate demonstrates the sophisticated transport mechanisms evolved to regulate intracellular arabinose 5-phosphate concentrations [3] [5].

    Bacteroides fragilis Q5LIW1 successfully complements the arabinose phosphate isomerase deficiency in Escherichia coli TCM15, demonstrating functional conservation across phylogenetically distant bacterial species [1] [17]. The complementation requires expression from the leaky T7 promoter in plasmid pT7-7-YP_209877.1, enabling sufficient enzyme production to support lipopolysaccharide biosynthesis [1]. Control experiments using the Escherichia coli c3406 gene as a positive control and empty vector as a negative control confirm the specificity of complementation [1] [17].

    The truncated EcKdsDΔ2CBS enzyme, containing only the sugar isomerase domain without cystathionine beta-synthase domains, also successfully complements TCM15 deficiency [1] [17]. This complementation demonstrates that the catalytic sugar isomerase domain alone is sufficient for arabinose phosphate isomerase function, while the cystathionine beta-synthase domains likely serve regulatory roles [1] [17]. The kinetic parameters of EcKdsDΔ2CBS show reduced efficiency compared to full-length KdsD, with Km values of 0.62 mM for arabinose 5-phosphate and catalytic efficiency reduced by approximately 5-fold [1].

    Novel complementation approaches utilize alternative metabolic pathways to rescue arabinose 5-phosphate deficiency. Fructose 6-phosphate aldolase can complement arabinose phosphate isomerase deficiency through formation of arabinose 5-phosphate from glycolaldehyde [13]. This bio-orthogonal bypass demonstrates the metabolic flexibility available for arabinose 5-phosphate production and provides insights into alternative therapeutic targets [13].

    EnzymeKm (A5P, mM)kcat/Km (A5P, M⁻¹s⁻¹)kcat (A5P to Ru5P, s⁻¹)Optimum pHSubunit Mass (Da)
    KdsD0.61 ± 0.062.6 × 10⁵157 ± 48.435,084
    GutQ1.2 ± 0.11.8 × 10⁵218 ± 48.2533,909
    Q5LIW134.54 ± 12.47.3 × 10³253 ± 1507.75-921,810
    c34061.92 ± 0.058.8 × 10³16.8 ± 0.26.620,880
    KdsDΔ2CBS0.62 ± 0.204.7 × 10⁴29 ± 1NT22,585

    Cross-Species Functional Conservation Analysis

    Cross-species functional conservation analysis reveals remarkable preservation of arabinose phosphate isomerase activity across diverse bacterial lineages, despite significant sequence divergence and structural variations. Clostridium tetani, a Gram-positive pathogenic bacterium lacking lipopolysaccharide biosynthetic machinery, encodes a functional arabinose phosphate isomerase that complements Escherichia coli deficiency [9] [21]. This conservation in organisms without apparent requirement for arabinose 5-phosphate suggests alternative cellular functions beyond lipopolysaccharide biosynthesis [9] [21].

    The Clostridium tetani arabinose phosphate isomerase exhibits biochemical characteristics similar to Gram-negative enzymes, with specific activity for arabinose 5-phosphate and ribulose 5-phosphate interconversion [9] [21]. Kinetic analysis demonstrates substrate specificity comparable to Escherichia coli enzymes, with no detectable activity toward other sugar phosphates tested [21]. This functional conservation occurs despite the absence of cystathionine beta-synthase domains characteristic of many Gram-negative arabinose phosphate isomerases [21].

    Phylogenetic distribution analysis reveals arabinose phosphate isomerase homologs throughout the bacterial kingdom, including both single-domain and multi-domain architectures [21] [35]. Single-domain enzymes similar to Bacteroides fragilis Q5LIW1 appear in Parabacteroides, Dysgonomonas, and Porphyromonas species, suggesting an ancient evolutionary origin for this enzyme family [1] [4]. The conservation of catalytic residues across these diverse lineages indicates strong selective pressure maintaining enzyme function [4].

    Functional complementation studies demonstrate that arabinose phosphate isomerases from phylogenetically distant organisms can rescue Escherichia coli deficiency with varying efficiency [1] [17] [21]. The complementation success correlates with catalytic efficiency rather than sequence similarity, indicating that enzymatic function is more conserved than primary structure [1] [17]. This functional conservation enables the use of heterologous expression systems for enzyme production and characterization across species boundaries [17].

    Structural analysis of cross-species complementation reveals insights into active site conservation and catalytic mechanisms. The Bacteroides fragilis enzyme contains His79 and His186 residues from adjacent monomers that form the active site, along with Ser/Thr-rich regions highly conserved across arabinose phosphate isomerases [4]. The tetrameric quaternary structure observed in Bacteroides fragilis contrasts with dimeric structures in some other species, yet functional complementation remains effective [1] [4].

    The discovery of feedback inhibition by CMP-Kdo in Bacteroides fragilis Q5LIW1, with a Ki of 1.91 μM, suggests regulatory mechanisms may be conserved across species [1] [4] [17]. This regulation provides a mechanism for coordinating arabinose 5-phosphate production with downstream pathway flux, preventing wasteful enzyme activity when products accumulate [1] [17]. Similar regulatory mechanisms likely exist in other bacterial species, though specific inhibitors may vary depending on metabolic context [21].

    Physical Description

    Solid

    XLogP3

    -3.4

    Other CAS

    13137-52-5

    Wikipedia

    Aldehydo-D-arabinose 5-phosphate

    Dates

    Modify: 2024-04-14

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